molecular formula C14H20N2O4 B1442425 Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate CAS No. 936801-42-2

Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate

Cat. No. B1442425
M. Wt: 280.32 g/mol
InChI Key: ZDLRWEQOGCCJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The compound you mentioned seems to be a derivative of nicotinic acid (vitamin B3) with a Boc-protected amino group.


Synthesis Analysis

While specific synthesis methods for “Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate” are not available, Boc-protected amino acids and similar compounds are typically synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate has been utilized in the synthesis of complex chemical structures. For instance, it played a role in the preparation of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, demonstrating its utility in one-pot reactions and its significance in the synthesis of compounds like deazaanalogues of the bis-indole alkaloid topsentin (Carbone et al., 2013).
  • This compound is also important in the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids, showcasing its versatility in the creation of complex organic molecules (Williams et al., 2003).

Applications in Drug Synthesis and Molecular Design

  • It has been applied in diverse reactions for the creation of various pharmacologically relevant structures. For example, the synthesis of enantioselective compounds like methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate illustrates its role in the creation of compounds with potential medicinal applications (Magata et al., 2017).
  • The compound also finds use in the preparation of orthogonally protected amino acids, crucial for the synthesis of various bioactive compounds (Czajgucki et al., 2003).

Contribution to Material Science and Polymer Research

  • In the field of material science, Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate contributes to the development of novel materials. For instance, its derivatives have been used in the synthesis of polymers with specific functional groups, which can be pivotal in the creation of smart materials or drug delivery systems (Yildirim et al., 2016).

Safety And Hazards

The safety and hazards would depend on the specific properties of “Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate”. In general, care should be taken when handling any chemical compounds, especially those used in organic synthesis .

Future Directions

The future directions would depend on the specific applications of “Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate”. Boc-protected compounds are widely used in organic synthesis, and research in this area continues to evolve .

properties

IUPAC Name

ethyl 6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-6-19-12(17)10-7-11(9(2)15-8-10)16-13(18)20-14(3,4)5/h7-8H,6H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLRWEQOGCCJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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